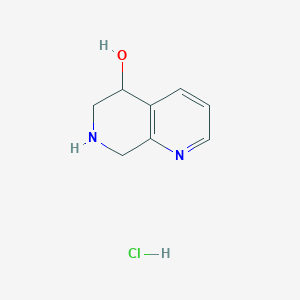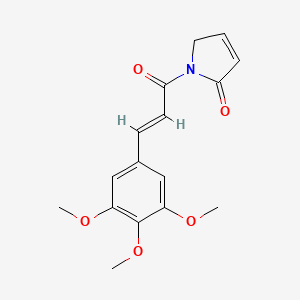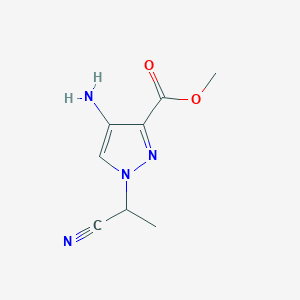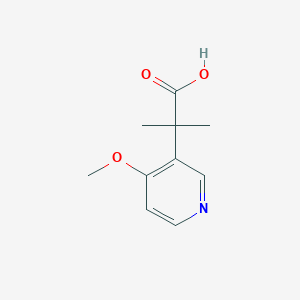
MappiodineB
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MappiodineB is a synthetic compound known for its unique chemical properties and potential applications in various scientific fields. It has garnered attention due to its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of MappiodineB typically involves a multi-step process. The initial step often includes the iodination of a precursor compound under controlled conditions. This is followed by a series of reactions, including oxidation and substitution, to achieve the desired molecular structure. Common reagents used in these reactions include iodine, oxidizing agents like hydrogen peroxide, and various catalysts to facilitate the reactions.
Industrial Production Methods: On an industrial scale, the production of this compound is optimized for efficiency and yield. This involves the use of large-scale reactors and continuous flow systems to maintain consistent reaction conditions. The process is carefully monitored to ensure the purity and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: MappiodineB undergoes several types of chemical reactions, including:
Oxidation: In the presence of oxidizing agents, this compound can be converted into its oxidized form, which may exhibit different chemical properties.
Reduction: Reducing agents can revert this compound to its reduced state, often altering its reactivity.
Substitution: this compound can participate in substitution reactions where one of its atoms or groups is replaced by another atom or group.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield an iodinated derivative, while reduction could produce a deiodinated compound.
Applications De Recherche Scientifique
MappiodineB has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions due to its reactivity.
Biology: Studied for its potential effects on biological systems, including its interaction with cellular components.
Medicine: Investigated for its potential therapeutic properties, particularly in antimicrobial and anticancer research.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which MappiodineB exerts its effects involves its interaction with specific molecular targets. It can bind to enzymes and proteins, altering their activity and leading to various biological effects. The pathways involved in these interactions are complex and are the subject of ongoing research to fully elucidate.
Comparaison Avec Des Composés Similaires
MappiodineB is unique compared to other similar compounds due to its specific chemical structure and reactivity. Similar compounds include:
Iodine-based Compounds: Such as iodophors and iodides, which share some reactivity but differ in their specific applications and properties.
Halogenated Compounds: Including brominated and chlorinated analogs, which may have similar uses but different reactivity profiles.
Propriétés
Formule moléculaire |
C20H18N2O4 |
|---|---|
Poids moléculaire |
350.4 g/mol |
Nom IUPAC |
(15S,16S,20S)-7-hydroxy-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1,3,5,7,9,11,18-heptaene-19-carboxylic acid |
InChI |
InChI=1S/C20H18N2O4/c1-10-15-8-22-5-4-12-14-6-11(23)2-3-17(14)21-19(12)18(22)7-13(15)16(9-26-10)20(24)25/h2-6,9-10,13,15,23H,7-8H2,1H3,(H,24,25)/t10-,13-,15-/m0/s1 |
Clé InChI |
GGYLWSFJKQYBSV-XEGUGMAKSA-N |
SMILES isomérique |
C[C@H]1[C@@H]2CN3C=CC4=C5C=C(C=CC5=NC4=C3C[C@@H]2C(=CO1)C(=O)O)O |
SMILES canonique |
CC1C2CN3C=CC4=C5C=C(C=CC5=NC4=C3CC2C(=CO1)C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Chloropyrrolo[2,1-f][1,2,4]triazine-7-sulfonyl chloride](/img/structure/B13066350.png)

![(3R,6R,7aS)-6-(dibenzylamino)-3-phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one](/img/structure/B13066366.png)






![4-Butyl-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13066410.png)


![(1S,2S,6R,7S,9S)-4,4-dimethyl-8-[(2-methylpropan-2-yl)oxycarbonyl]-3,5-dioxa-8-azatricyclo[5.2.1.02,6]decane-9-carboxylic acid](/img/structure/B13066430.png)
